2-(1H-1,3-benzodiazol-1-yl)-N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide is a complex organic compound that features a benzodiazole ring, a pyrimidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors such as 4-methyl-6-chloropyrimidine with piperidine.
Coupling Reactions: The final step involves coupling the benzodiazole and pyrimidine intermediates through a suitable linker, such as an acetamide group, under specific reaction conditions like the presence of a base and a solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological or psychiatric disorders.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The benzodiazole and pyrimidine rings could facilitate binding to biological targets, while the piperidine ring might enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,3-benzodiazol-1-yl)-N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzoic acid
- 2-(1H-1,3-benzodiazol-1-yl)-N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}phenylacetamide
Uniqueness
The uniqueness of 2-(1H-1,3-benzodiazol-1-yl)-N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-15-11-19(25-9-5-2-6-10-25)24-18(23-15)12-21-20(27)13-26-14-22-16-7-3-4-8-17(16)26/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYPIIWHOXWPAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)CN2C=NC3=CC=CC=C32)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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